molecular formula C8H4BrF3O B1274176 2-Bromo-4-(trifluoromethyl)benzaldehyde CAS No. 85118-24-7

2-Bromo-4-(trifluoromethyl)benzaldehyde

Cat. No. B1274176
CAS RN: 85118-24-7
M. Wt: 253.02 g/mol
InChI Key: CUKSTNNYAHZPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring. The presence of these substituents can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and usefulness in various chemical reactions.

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as 2-Bromo-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach involves the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation, as described in the synthesis of substituted 2-bromobenzaldehydes . This method provides a route to introduce the bromine atom at the ortho position relative to the aldehyde group. Additionally, the synthesis of related compounds, such as 2-aryl-1,2-dihydrophthalazines, has been reported through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which could potentially be adapted for the synthesis of 2-Bromo-4-(trifluoromethyl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be studied using techniques such as X-ray crystallography. For instance, the structure of a benzaldehyde/boron trifluoride adduct has been determined, providing insights into the electronic nature of such complexes . Although not directly related to 2-Bromo-4-(trifluoromethyl)benzaldehyde, this study highlights the importance of understanding the structural aspects of benzaldehyde derivatives when complexed with Lewis acids.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in a variety of chemical reactions. The Lewis acid-mediated reactions of carbonyl compounds, including those involving benzaldehydes, are well-documented . These reactions can lead to the formation of C-C bonds through mechanisms such as Diels-Alder and ene reactions. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aldehyde, potentially making it more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their substituents. For example, the crystal structure of 2-Bromo-5-fluorobenzaldehyde shows that the benzaldehyde oxygen atom is trans to the bromo substituent, and the molecule exhibits Br-F interactions and π-stacking in the solid state . While this is not the exact compound , it suggests that halogen substituents can affect the solid-state packing and intermolecular interactions of such molecules. The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, provide additional data on the vibrational spectroscopy and electronic properties of brominated benzaldehydes .

Scientific Research Applications

Metalation and Functionalization

2-Bromo-4-(trifluoromethyl)benzaldehyde has been explored in the context of metalation and functionalization. In a study by Cottet et al. (2004), various chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-bromo-4-(trifluoromethyl)pyridine, were selectively deprotonated and subsequently carboxylated. This research demonstrates the compound's potential in regioselective functionalization processes (Cottet et al., 2004).

Annulation via N-Heterocyclic Carbene Catalysis

Janssen‐Müller et al. (2016) investigated the activation of 2-(bromomethyl)benzaldehydes using N-heterocyclic carbenes. This novel approach led to the generation of functionalized 1-isochromanones, showcasing the utility of 2-Bromo-4-(trifluoromethyl)benzaldehyde in synthesizing complex molecular structures (Janssen‐Müller et al., 2016).

Crystal Structure Analysis

The work by Tureski and Tanski (2013) on 2-Bromo-5-fluorobenzaldehyde, a compound structurally similar to 2-Bromo-4-(trifluoromethyl)benzaldehyde, delved into its crystal structure. They observed specific interactions and structural features, contributing to the understanding of such compounds' physical characteristics (Tureski & Tanski, 2013).

Synthesis and Structural Investigation

Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound using 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, which could offer insights into the reactions and potential applications of similar bromo-substituted benzaldehydes (Arunagiri et al., 2018).

Palladium-Catalyzed Ortho-Bromination

Dubost et al. (2011) explored the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes, involving a palladium-catalyzed ortho-bromination. This methodology could be relevant for creating derivatives of 2-Bromo-4-(trifluoromethyl)benzaldehyde (Dubost et al., 2011).

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSTNNYAHZPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234247
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzaldehyde

CAS RN

85118-24-7
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromo-4-(trifluoromethyl)benzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94F74WA95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Bromo-4-(trifluoromethyl)benzyl alcohol (4.0 g, 15.88 mmol) and Dess-Martin periodinane (7.14 g, 16.67 mmol) were combined in CH2Cl2 and stirred for 1.5 hours at room temperature. Saturated aqueous Na2CO3 was added, and a white precipitate was formed. The mixture was diluted with CH2Cl2 and saturated aqueous Na2CO3 and stirred for 1 hour. 1N Aqueous NaOH was added, and the organic layer was separated and concentrated. The residue was purified by silica gel chromatography (0-80% EtOAc in hexanes) to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-(trifluoromethyl)benzaldehyde
Reactant of Route 2
2-Bromo-4-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(trifluoromethyl)benzaldehyde

Citations

For This Compound
11
Citations
GB Bajracharya, NK Pahadi, ID Gridnev… - The Journal of …, 2006 - ACS Publications
The PtBr 2 -catalyzed reaction of 1-ethynyl-2-(1-alkoxybut-3-enyl)benzenes at 120 C in CH 3 CN gave functionalized indenes in good to allowable yields. Most probably, the hydrogen …
Number of citations: 108 pubs.acs.org
J Talvitie, I Alanko, A Lenarda, N Durandin… - …, 2023 - Wiley Online Library
In 2000, Fukuzumi and co‐workers reported a seminal study on the photochemical oxidation of benzylic alcohols with visible‐light‐excited 9,10‐phenanthrenequinone (PQ) under …
KP Bøgesø - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of l-piperazino-3-phenylindans was synthesized and tested for neuroleptic and thymoleptic activity. Neuroleptic activity was found only in trans racemates and was associated …
Number of citations: 72 pubs.acs.org
LW Xu, XH Chen, H Shen, Y Deng, JX Jiang, K Jiang… - 2012 - Wiley Online Library
An unprecedented lateral sequential lithiation/silylation/condensation of tertiary aromatic amides has been developed that provides an efficient method to build up functional olefins in …
SP Rekowski, BK Kroener, D Kathuria, AA Wani… - Tetrahedron, 2021 - Elsevier
A CuI-catalyzed, hydrazine-free transformation of 2-(2-bromoarylidene)guanylhydrazone hydrochlorides using Cs 2 CO 3 as a base and DMEDA as a ligand at 120 C for 5 h delivers …
Number of citations: 10 www.sciencedirect.com
B Wolff, N Jänsch, WO Sugiarto, S Frühschulz… - European Journal of …, 2019 - Elsevier
Human histone deacetylase 8 (HDAC8) is a highly promising target for neuroblastoma and other types of cancer. Several HDAC inhibitors are approved for the treatment of special …
Number of citations: 19 www.sciencedirect.com
AL Walker, A Denis, RP Bingham, A Bouillot… - Bioorganic & Medicinal …, 2019 - Elsevier
The connection between Netherton syndrome and overactivation of epidermal/dermal proteases, particularly Kallikrein 5 (KLK5) has been well established and it is expected that a …
Number of citations: 7 www.sciencedirect.com
SA Sadek, GP Basmadjian, PM Hsu… - Journal of medicinal …, 1983 - ACS Publications
Selenium-75 labeled selenonium analogues of dopamine,[2-(3, 4-dimethoxyphenyl) ethyl] dimethylselenonium iodide (4) andits dihydroxy analogue (7), were prepared by reducing […
Number of citations: 16 pubs.acs.org
NR Rondla - 2014 - conservancy.umn.edu
Chapter 1: This chapter provides a brief review of the chemistry of metal catalyzed CC sigma-bond activation reactions. Literature examples for a variety of methods to activate CC sigma…
Number of citations: 2 conservancy.umn.edu
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.